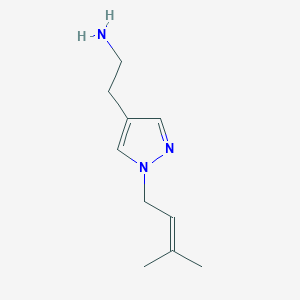![molecular formula C11H22N2O B13343639 4-Isopropyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B13343639.png)
4-Isopropyl-9-oxa-1,4-diazaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropyl-9-oxa-1,4-diazaspiro[55]undecane is a spirocyclic compound that features a unique structural motif This compound is characterized by a spiro[55]undecane core, which includes an oxygen atom and two nitrogen atoms The presence of the isopropyl group adds to its distinctiveness
Preparation Methods
The synthesis of 4-Isopropyl-9-oxa-1,4-diazaspiro[5.5]undecane can be achieved through several synthetic routes. One common method involves the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of aldehydes and alkenes in the presence of an acid catalyst . Another approach involves the use of olefin metathesis reactions with a Grubbs catalyst, although this method is more complex and expensive .
Chemical Reactions Analysis
4-Isopropyl-9-oxa-1,4-diazaspiro[5.5]undecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Isopropyl-9-oxa-1,4-diazaspiro[5In medicinal chemistry, it has shown promise as a scaffold for the development of antituberculosis agents by inhibiting the MmpL3 protein of Mycobacterium tuberculosis . Additionally, it has been explored as a dual ligand for the sigma-1 receptor and the μ-opioid receptor, making it a potential candidate for pain management therapies . In materials science, its unique spirocyclic structure has been investigated for use in the development of novel polymers and materials .
Mechanism of Action
The mechanism of action of 4-Isopropyl-9-oxa-1,4-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport of essential lipids required for the survival of Mycobacterium tuberculosis . As a dual ligand for the sigma-1 receptor and the μ-opioid receptor, it modulates pain signaling pathways, potentially providing analgesic effects .
Comparison with Similar Compounds
4-Isopropyl-9-oxa-1,4-diazaspiro[5.5]undecane can be compared to other spirocyclic compounds such as 1-oxa-9-azaspiro[5.5]undecane and 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane . These compounds share similar spirocyclic cores but differ in their substituents and specific applications. The presence of the isopropyl group in this compound distinguishes it from its analogs, potentially offering unique biological activities and chemical properties .
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
4-propan-2-yl-9-oxa-1,4-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C11H22N2O/c1-10(2)13-6-5-12-11(9-13)3-7-14-8-4-11/h10,12H,3-9H2,1-2H3 |
InChI Key |
VNZYTNIVBFLMAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCNC2(C1)CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


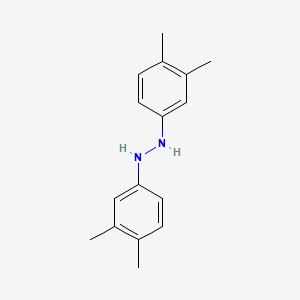
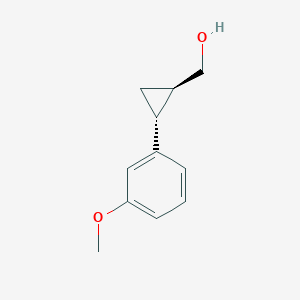
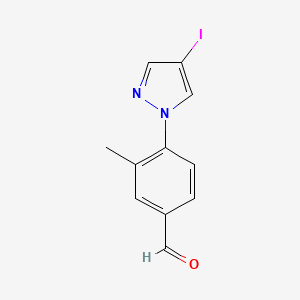
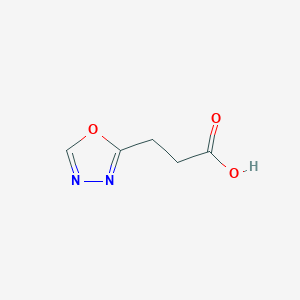
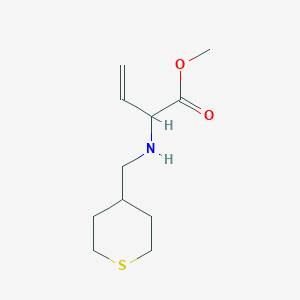
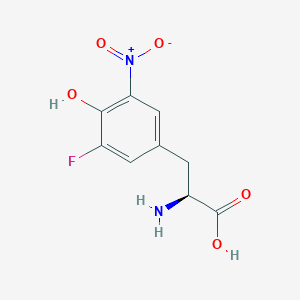
![1-Oxa-5-azaspiro[5.5]undecane](/img/structure/B13343592.png)
![2-(Cyclopropylmethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13343604.png)
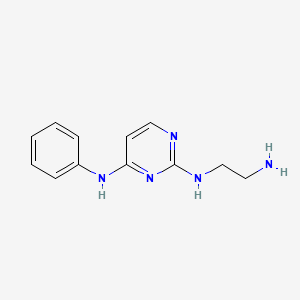
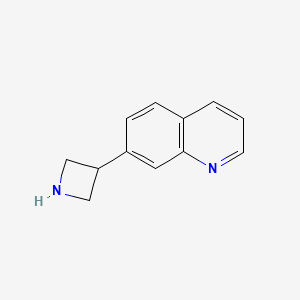
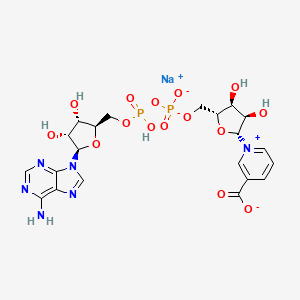
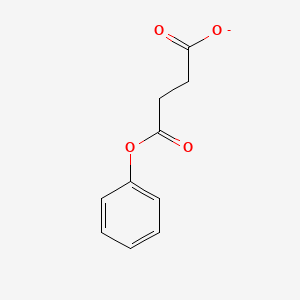
![Benzenesulfonyl fluoride, 3-[[(5-hydroxy-1-naphthalenyl)amino]sulfonyl]-](/img/structure/B13343648.png)
